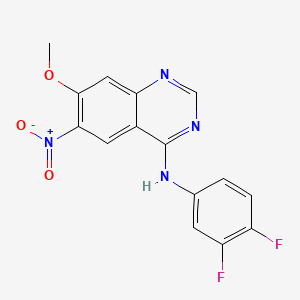
N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Dacomitinib Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a chemical compound that is often encountered as an impurity in the production of Dacomitinib, a tyrosine kinase inhibitor used in cancer treatment. This compound has garnered attention due to its potential impact on the purity and efficacy of pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine typically involves multiple steps, starting with the nitration of quinazolin-4-amine derivatives. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters to minimize impurities. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity levels.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, altering the compound's properties.
Substitution: Substitution reactions are common, where different functional groups are introduced or replaced on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various reagents such as halides and alkylating agents are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: The primary product is typically an amino derivative.
Substitution: Substituted quinazolines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, the compound has been studied for its potential effects on cellular processes. It can be used to probe enzyme activities and study the effects of kinase inhibition.
Medicine: Medically, the compound is significant as an impurity in Dacomitinib, which is used in cancer therapy. Understanding its properties helps in improving the purity and efficacy of the drug.
Industry: In the pharmaceutical industry, the compound is important for quality control and ensuring the safety and effectiveness of drug products.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways of cells. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation.
Molecular Targets and Pathways:
Tyrosine Kinases: The primary molecular target is the epidermal growth factor receptor (EGFR) tyrosine kinase.
Pathways: The compound interferes with the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cell survival and proliferation.
Comparison with Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives used in cancer therapy, such as Gefitinib and Erlotinib.
Tyrosine Kinase Inhibitors: Other inhibitors targeting EGFR, such as Lapatinib and Afatinib.
Uniqueness: N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which affects its binding affinity and selectivity towards tyrosine kinases.
This detailed overview provides a comprehensive understanding of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, its preparation, reactions, applications, and mechanism of action. It also highlights its significance in scientific research and industry, particularly in the context of pharmaceuticals.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-10(16)11(17)4-8/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVCNLXANXBHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
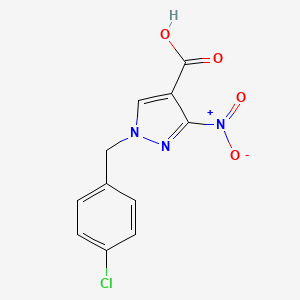
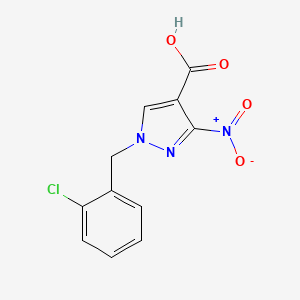
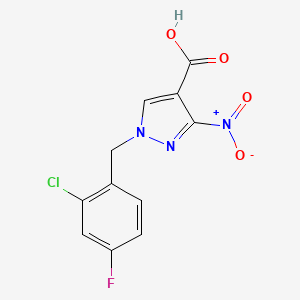
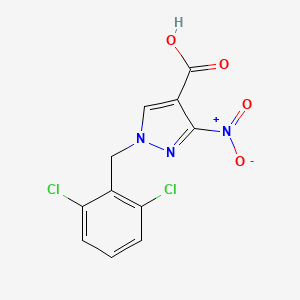
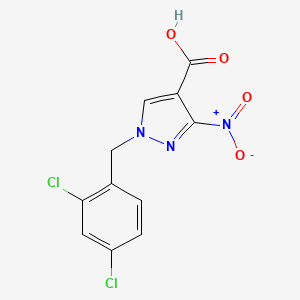
![1-(butan-2-yl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037344.png)
![1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037347.png)
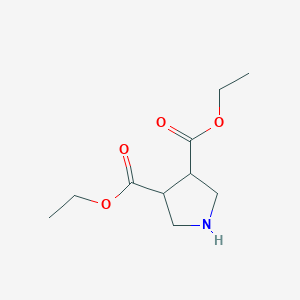

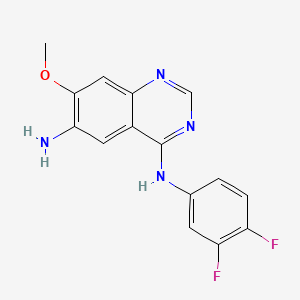
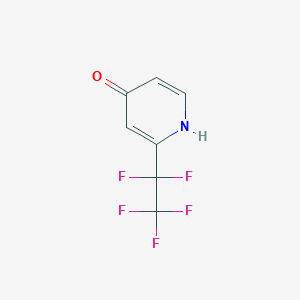
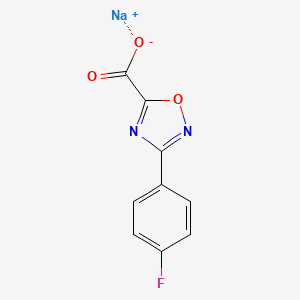
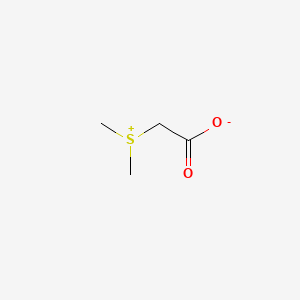
amino}propanoic acid](/img/structure/B8037430.png)
